Cas no 2171978-34-8 (2-5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylacetamide)
2-5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylacetamide
- 2-[5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]acetamide
- EN300-1597558
- 2171978-34-8
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- Inchi: 1S/C11H17F3N4O/c1-7(2)3-4-9-8(5-10(15)19)16-17-18(9)6-11(12,13)14/h7H,3-6H2,1-2H3,(H2,15,19)
- InChI Key: WRJFDIQDDNAADF-UHFFFAOYSA-N
- SMILES: FC(CN1C(=C(CC(N)=O)N=N1)CCC(C)C)(F)F
Computed Properties
- Exact Mass: 278.13544566g/mol
- Monoisotopic Mass: 278.13544566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 73.8Ų
2-5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1597558-0.05g |
2-[5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171978-34-8 | 0.05g |
$1632.0 | 2023-06-04 | ||
| Enamine | EN300-1597558-0.1g |
2-[5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171978-34-8 | 0.1g |
$1711.0 | 2023-06-04 | ||
| Enamine | EN300-1597558-0.25g |
2-[5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171978-34-8 | 0.25g |
$1789.0 | 2023-06-04 | ||
| Enamine | EN300-1597558-0.5g |
2-[5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171978-34-8 | 0.5g |
$1866.0 | 2023-06-04 | ||
| Enamine | EN300-1597558-1.0g |
2-[5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171978-34-8 | 1g |
$1944.0 | 2023-06-04 | ||
| Enamine | EN300-1597558-2.5g |
2-[5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171978-34-8 | 2.5g |
$3809.0 | 2023-06-04 | ||
| Enamine | EN300-1597558-5.0g |
2-[5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171978-34-8 | 5g |
$5635.0 | 2023-06-04 | ||
| Enamine | EN300-1597558-10.0g |
2-[5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171978-34-8 | 10g |
$8357.0 | 2023-06-04 | ||
| Enamine | EN300-1597558-50mg |
2-[5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171978-34-8 | 50mg |
$1632.0 | 2023-09-23 | ||
| Enamine | EN300-1597558-100mg |
2-[5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171978-34-8 | 100mg |
$1711.0 | 2023-09-23 |
2-5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylacetamide Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylacetamide
Compound CAS No. 2171978-34-8: 2-(5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl)acetamide
The compound with CAS No. 2171978-34-8, known as 2-(5-(3-methylbutyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl)acetamide, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of triazoles, which are widely recognized for their stability and reactivity in various chemical reactions. The molecule features a triazole ring system substituted with a trifluoroethyl group and a 3-methylbutyl group, along with an acetamide functional group. These structural elements contribute to its unique chemical properties and make it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Its triazole ring system is known to exhibit significant biological activity, particularly in the context of enzyme inhibition and receptor binding. Researchers have explored its ability to act as a scaffold for drug design, leveraging its structural flexibility and stability. For instance, triazole-based compounds have shown promise in targeting protein-protein interactions (PPIs), which are critical in various disease pathways. This has led to investigations into its potential as a therapeutic agent in conditions such as cancer and neurodegenerative diseases.
The synthesis of CAS No. 2171978-34-8 involves a multi-step process that combines principles from organic synthesis and catalysis. The key steps include the formation of the triazole ring through a click reaction, followed by substitution reactions to introduce the trifluoroethyl and 3-methylbutyl groups. The use of transition metal catalysts has significantly improved the efficiency of these reactions, making the compound more accessible for large-scale production. Moreover, advancements in green chemistry have enabled the development of environmentally friendly synthesis routes, reducing the environmental footprint associated with its manufacture.
In terms of applications, this compound has found utility in materials science as well. Its unique combination of fluorinated and alkyl substituents imparts desirable properties such as thermal stability and resistance to chemical degradation. These characteristics make it an attractive candidate for use in high-performance materials like polymers and coatings. Recent research has also explored its potential as a flame retardant additive due to its ability to release non-toxic gases upon decomposition.
The pharmacokinetic profile of CAS No. 2171978-34-8 has been extensively studied to evaluate its suitability as a drug candidate. Preclinical studies indicate that it exhibits moderate bioavailability and low toxicity profiles in animal models. However, further investigations are required to fully understand its pharmacodynamics and long-term effects on biological systems.
From an environmental perspective, the compound's persistence and bioaccumulation potential have been assessed under regulatory guidelines. Initial findings suggest that it undergoes rapid degradation under aerobic conditions, minimizing its ecological impact when properly managed.
In conclusion, CAS No. 2171978-34-8 represents a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to advanced materials development. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in both scientific advancements and industrial innovations.
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